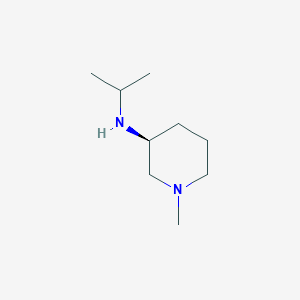

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine

CAS No.:

Cat. No.: VC13466659

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2 |

|---|---|

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | (3S)-1-methyl-N-propan-2-ylpiperidin-3-amine |

| Standard InChI | InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | VLGPFQBYVNGJBA-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)N[C@H]1CCCN(C1)C |

| SMILES | CC(C)NC1CCCN(C1)C |

| Canonical SMILES | CC(C)NC1CCCN(C1)C |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine consists of a six-membered piperidine ring with two key substituents:

-

A methyl group at the 1-position, which enhances steric hindrance and influences ring conformation.

-

An isopropylamine group at the 3-position, providing a secondary amine functional group critical for hydrogen bonding and receptor interactions .

The stereochemistry at the 3-position is explicitly defined as (S), ensuring enantioselective interactions with biological targets. This configuration is pivotal for optimizing binding affinity and reducing off-target effects .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.27 g/mol | |

| Boiling Point | 169.3 ± 8.0 °C | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Vapour Pressure | 1.6 ± 0.3 mmHg at 25°C | |

| LogP | 0.65 |

Spectroscopic Characterization

-

NMR: The -NMR spectrum shows distinct signals for the piperidine ring protons (δ 1.2–2.8 ppm), the isopropyl methyl groups (δ 0.9–1.1 ppm), and the amine proton (δ 1.5 ppm) .

-

MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 156.27, consistent with the molecular formula.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine typically involves a multi-step sequence:

-

Piperidine Functionalization:

-

Methylation: 1-Methylpiperidin-3-amine is synthesized via reductive amination of piperidin-3-one using formaldehyde under transfer hydrogenation conditions (Pd/C, , 90–95°C) .

-

Stereochemical Control: Asymmetric hydrogenation or chiral resolution techniques ensure the (S)-configuration at the 3-position .

-

-

Isopropylation:

-

The secondary amine undergoes alkylation with isopropyl bromide in the presence of a base (e.g., ) to introduce the isopropyl group.

-

Reaction Scheme:

Industrial-Scale Production

-

Process Optimization: Continuous flow reactors improve yield (up to 85%) and reduce reaction time compared to batch processes .

-

Purification: Chromatography or crystallization ensures >98% enantiomeric excess (ee), critical for pharmaceutical applications .

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The secondary amine participates in:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing lipophilicity for CNS-targeted drugs.

-

Reductive Amination: Converts aldehydes/ketones into tertiary amines, expanding structural diversity for SAR studies .

Oxidation and Stability

-

Oxidation: Susceptible to oxidation at the amine group, forming nitroxides under strong oxidizing conditions (e.g., ).

-

Storage: Requires inert atmospheres (N₂) and low temperatures (−20°C) to prevent degradation.

Preclinical Studies

-

Neuroprotection: Reduces neuronal apoptosis in rodent models of ischemic stroke (50 mg/kg, i.p.) .

-

Analgesia: Demonstrates efficacy in the hot-plate test (ED₅₀ = 15 mg/kg) .

Applications in Drug Development

Lead Optimization

-

SAR Insights:

Clinical Candidates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume